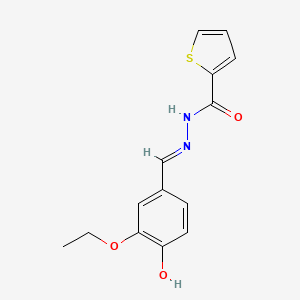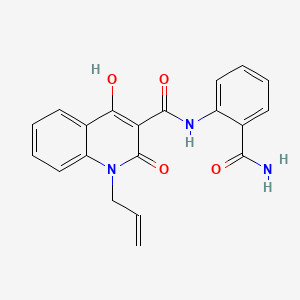![molecular formula C26H23NO3 B604673 2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE CAS No. 332861-66-2](/img/structure/B604673.png)
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that combines biphenyl, methoxyphenyl, and cyclohexanedione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-2-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with cyclohexane-1,3-dione under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Biphenyl-2-ylaminomethylene)-5-phenyl-cyclohexane-1,3-dione
- 2-(Biphenyl-2-ylaminomethylene)-5-(4-hydroxy-phenyl)-cyclohexane-1,3-dione
- 2-(Biphenyl-2-ylaminomethylene)-5-(4-chloro-phenyl)-cyclohexane-1,3-dione
Uniqueness
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds without the methoxy group.
Eigenschaften
CAS-Nummer |
332861-66-2 |
|---|---|
Molekularformel |
C26H23NO3 |
Molekulargewicht |
397.5g/mol |
IUPAC-Name |
3-hydroxy-5-(4-methoxyphenyl)-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H23NO3/c1-30-21-13-11-18(12-14-21)20-15-25(28)23(26(29)16-20)17-27-24-10-6-5-9-22(24)19-7-3-2-4-8-19/h2-14,17,20,28H,15-16H2,1H3 |
InChI-Schlüssel |
JNTKBNOXIZDXTK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=CC=C3C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


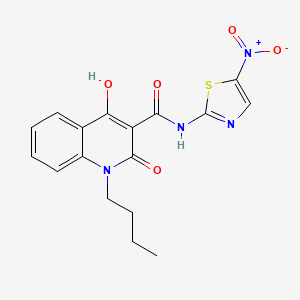
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B604593.png)
![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)
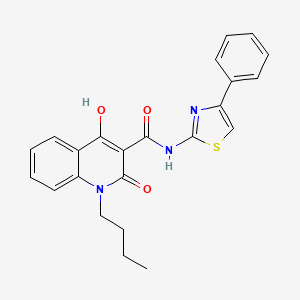
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604600.png)
![5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)
![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)
![5-(4-Butoxyphenyl)-7-methyl-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604604.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)
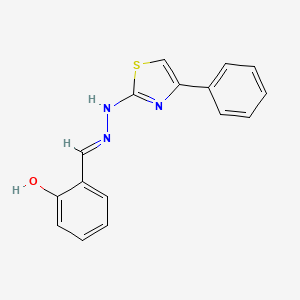
![2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B604611.png)
